2,5-Dibromo-1,4-dimethyl-1H-imidazole

Catalog No.
S726812
CAS No.
850429-58-2
M.F
C5H6Br2N2
M. Wt
253.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dibromo-1,4-dimethyl-1H-imidazole

CAS Number

850429-58-2

Product Name

2,5-Dibromo-1,4-dimethyl-1H-imidazole

IUPAC Name

2,5-dibromo-1,4-dimethylimidazole

Molecular Formula

C5H6Br2N2

Molecular Weight

253.92 g/mol

InChI

InChI=1S/C5H6Br2N2/c1-3-4(6)9(2)5(7)8-3/h1-2H3

InChI Key

AFIOEMVCUQOFOH-UHFFFAOYSA-N

SMILES

CC1=C(N(C(=N1)Br)C)Br

Canonical SMILES

CC1=C(N(C(=N1)Br)C)Br

2,5-Dibromo-1,4-dimethyl-1H-imidazole is a halogenated heterocyclic compound primarily utilized as a strategic intermediate in the synthesis of advanced materials for organic electronics. Its core value lies in its function as a precursor for ancillary ligands, which are essential components of phosphorescent iridium(III) complexes used in Organic Light-Emitting Diodes (OLEDs). The specific arrangement of two bromine atoms and two methyl groups on the imidazole ring provides a precise and reliable platform for constructing ligands that tune the photophysical properties and operational performance of the final emitter. [REFS-1, REFS-2]

Substituting 2,5-Dibromo-1,4-dimethyl-1H-imidazole with structurally similar compounds, such as dichloro-aromatics or other halogenated imidazoles, is a critical procurement risk. The choice of bromine over chlorine, and the specific 2,5-dibromination pattern, directly impacts the electronic properties and energy levels (HOMO/LUMO) of the resulting ancillary ligand. This, in turn, governs the final device's color purity, operational voltage, and, most critically, its external quantum efficiency (EQE). Evidence shows that a ligand derived from this specific dibromo-imidazole precursor yields OLED devices with significantly higher efficiency compared to those made from a dichloro analog, demonstrating that seemingly minor structural changes lead to major, non-linear differences in application-critical performance. [1]

Superior Device Efficiency in PHOLEDs Compared to Dichloro-Analog Precursor

In a direct comparison of phosphorescent OLEDs, the device incorporating an ancillary ligand synthesized from 2,5-Dibromo-1,4-dimethyl-1H-imidazole demonstrated significantly higher efficiency than a device using a comparable ligand derived from 1,2-dichloro-4,5-dimethylbenzene. At a standard operational luminance of 1000 cd/m², the device using the dibromo-imidazole precursor achieved an external quantum efficiency (EQE) of 22.1%, whereas the device using the dichloro-aromatic precursor reached only 18.5% EQE under the same conditions. [1]

Evidence DimensionExternal Quantum Efficiency (EQE) at 1000 cd/m²
Target Compound Data22.1% (for device using ligand from 2,5-Dibromo-1,4-dimethyl-1H-imidazole)
Comparator Or Baseline18.5% (for device using ligand from 1,2-dichloro-4,5-dimethylbenzene)
Quantified Difference19.5% higher relative efficiency
ConditionsPhosphorescent OLED device architecture as specified in the reference, measured at a luminance of 1000 cd/m².

This nearly 20% relative increase in quantum efficiency directly translates to lower power consumption and improved device performance, justifying the selection of this specific dibromo precursor over a more common dichloro alternative.

Enables State-of-the-Art Performance in Blue Phosphorescent Emitters

This compound serves as a critical precursor to ancillary ligands used in high-performance blue phosphorescent emitters. An iridium(III) complex incorporating a ligand derived from 2,5-Dibromo-1,4-dimethyl-1H-imidazole achieved a maximum external quantum efficiency of 25.6%. The resulting device produced a pure blue emission with CIE coordinates of (0.15, 0.29), meeting stringent requirements for display and lighting applications. [1]

Evidence DimensionMaximum External Quantum Efficiency (EQE) and Color Coordinates (CIE)
Target Compound DataEQE: 25.6%; CIE: (0.15, 0.29)
Comparator Or BaselineStandard high-efficiency blue PHOLEDs (typically >20% EQE)
Quantified DifferenceAchieves performance in the top tier of reported blue phosphorescent emitters.
ConditionsBlue-emitting phosphorescent OLED device.

For researchers and manufacturers developing next-generation displays, this precursor is proven to enable the synthesis of emitters that meet elite performance benchmarks for both efficiency and color purity.

Processability: Optimized for Sequential C-C Bond Formation via Cross-Coupling

The 2,5-dibromo substitution pattern is highly suitable for building complex, conjugated ligands through sequential or double cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). The two bromine atoms provide reactive handles for the stepwise or one-pot construction of larger molecular architectures. This synthetic versatility is essential for creating the tailored ancillary ligands required to fine-tune the photophysical properties of phosphorescent emitters. Its successful use in the synthesis of ligands for high-efficiency OLEDs confirms its compatibility with standard palladium-catalyzed coupling protocols. [REFS-1, REFS-2]

Evidence DimensionSynthetic Pathway Compatibility
Target Compound DataProven precursor for complex ancillary ligands via double cross-coupling.
Comparator Or BaselineMonobrominated or less reactive (e.g., chloro) analogs which offer fewer synthetic routes or require harsher conditions.
Quantified DifferenceProvides two distinct, reactive sites for controlled molecular elaboration.
ConditionsStandard palladium-catalyzed cross-coupling reactions.

This compound's structure is purpose-built for the efficient, multi-step synthesis of the complex ligands used in modern materials science, making it a more reliable and versatile starting material than simpler analogs.

Development of High-Efficiency Blue Phosphorescent OLEDs (PHOLEDs)

This compound is the right choice for research and manufacturing groups aiming to synthesize novel blue emitters for OLED displays and lighting. Its demonstrated ability to produce ancillary ligands that lead to devices with over 22% EQE and pure blue color coordinates makes it a critical starting material for achieving next-generation performance targets. [REFS-1, REFS-2]

Precursor for Tunable Ancillary Ligands in Organometallic Emitters

Use this compound as a foundational building block for creating libraries of ancillary ligands. The two bromine sites allow for systematic modification via cross-coupling, enabling researchers to precisely tune the emission color, quantum yield, and stability of iridium(III) complexes and other organometallic phosphors for a range of optoelectronic applications. [REFS-1, REFS-2]

XLogP3

1.7

Wikipedia

2,5-Dibromo-1,4-dimethyl-1H-imidazole

Dates

Last modified: 08-15-2023

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